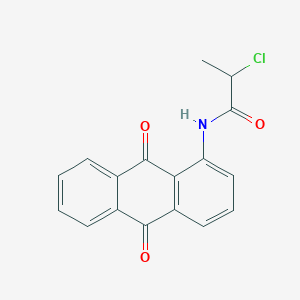![molecular formula C20H21N5O B2914207 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034333-55-4](/img/structure/B2914207.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic chemical compound with a unique structure combining a cyclopropyl group, dihydropyrazolo ring, and pyrazinyl and methanone moieties. It's notable for its complex structure, making it a subject of interest in various fields of chemical research and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the formation of the dihydropyrazolo[1,5-a]pyrazine ring system through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine derivatives.
Cyclopropyl Introduction: : Introduction of the cyclopropyl group typically involves cyclopropanation reactions, which can be achieved using reagents like diazomethane under acidic conditions.
Methanone Integration: : Incorporating the methanone structure can be accomplished via Friedel-Crafts acylation reactions, where aromatic rings react with acyl chlorides in the presence of Lewis acids like aluminum chloride.
Industrial Production Methods:
Industrial production leverages large-scale chemical synthesis techniques such as:
Catalytic Processes: : Use of catalysts to increase the efficiency and yield of the reactions, often employing high-pressure and high-temperature conditions.
Continuous Flow Chemistry: : This modern approach allows for the ongoing synthesis of the compound, ensuring consistent product quality and minimizing downtime.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, potentially altering its functional groups and increasing its reactivity.
Reduction: : Reductive reactions might simplify the compound’s structure, often converting carbonyl groups into alcohols.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides or amines under appropriate conditions (e.g., heat, catalysts).
Major Products:
Oxidized Derivatives: : Altered forms with increased polarity.
Reduced Forms: : Simplified structures with alcohol or alkane functionalities.
Substituted Variants: : New compounds with modified physical and chemical properties.
科学的研究の応用
The compound's unique structure and reactivity make it useful in various research fields:
Chemistry: : Studying its reactions provides insights into synthetic methodologies and reaction mechanisms.
Medicine: : As a scaffold for drug development, potentially yielding new therapeutics.
Industry: : Used in the synthesis of complex organic molecules for materials science and other applications.
作用機序
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanism can vary, generally:
Molecular Targets: : Includes enzymes or receptors in biological systems.
Pathways Involved: : Could involve inhibition or activation of biochemical pathways, leading to therapeutic or physiological effects.
類似化合物との比較
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)benzamide
1-methyl-3-phenyl-1H-pyrazole
特性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-19(12-18(21-23)14-5-3-2-4-6-14)20(26)24-9-10-25-16(13-24)11-17(22-25)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAHORVFJFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate](/img/structure/B2914124.png)
![4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2914126.png)



![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
![2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2914139.png)

![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)
![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)


